molecular formula C4H9BrS B1267747 2-Bromoethyl ethyl sulfide CAS No. 35420-95-2

2-Bromoethyl ethyl sulfide

Cat. No. B1267747
CAS RN: 35420-95-2
M. Wt: 169.09 g/mol
InChI Key: WNKBNVXUYLXITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-bromoethyl ethyl sulfide and related compounds involves selective preparation techniques that leverage specific reagents and conditions. For example, Chambert et al. (2002) described the synthesis of mixed 2-(trimethylsilyl)ethyl sulfides and their application in the von Braun cyanogen bromide reaction for preparing thiocyanates selectively in high yield. This method demonstrates the controlled synthesis of sulfides with potential relevance to 2-bromoethyl ethyl sulfide and its derivatives (Chambert, Thomasson, & Décout, 2002).

Molecular Structure Analysis

The molecular structure of compounds related to 2-bromoethyl ethyl sulfide, such as sulfoxides and sulfonium salts, has been extensively studied. Ahmed et al. (2013) conducted an experimental and theoretical charge density analysis of a bromoethyl sulfonium salt, providing insights into the stereochemistry and electron density topology of the sulfonium group, which is relevant to understanding the molecular structure of 2-bromoethyl ethyl sulfide and its behavior in chemical reactions (Ahmed et al., 2013).

Chemical Reactions and Properties

2-Bromoethyl ethyl sulfide participates in various chemical reactions, highlighting its chemical properties. For instance, Dai et al. (2017) demonstrated a solvent-dependent sulfonylation of arylethynylene bromides with sodium arylsulfinates, showing how the chemical environment affects the reactivity and selectivity of brominated sulfide compounds. Such reactions underscore the chemical versatility and reactivity of 2-bromoethyl ethyl sulfide (Dai et al., 2017).

Physical Properties Analysis

The physical properties of 2-bromoethyl ethyl sulfide, such as its crystalline structure and phase behavior, are crucial for its application in materials science. The work by Rogers, Bond, and Aguiñaga (1993) on the synthesis and characterization of cadmium complexes with 2-hydroxyethyl sulfide provides an example of how the physical properties of sulfide derivatives can be analyzed and utilized in the development of new materials (Rogers, Bond, & Aguiñaga, 1993).

Chemical Properties Analysis

The chemical properties of 2-bromoethyl ethyl sulfide, including its reactivity, stability, and interaction with other compounds, are fundamental to its applications in synthetic chemistry. Baciocchi, Gerini, and Lapi (2004) discussed the oxidation of sulfides with hydrogen peroxide catalyzed by iron porphyrin, which may relate to the oxidative behavior of 2-bromoethyl ethyl sulfide and its derivatives, highlighting the compound's chemical properties and potential for functionalization (Baciocchi, Gerini, & Lapi, 2004).

Scientific Research Applications

Synthesis Applications

  • Selective Preparation of Thiocyanates

    Mixed 2-(trimethylsilyl)ethyl sulfides, similar to 2-Bromoethyl ethyl sulfide, have been used in the von Braun cyanogen bromide reaction. This method is noted for its high selectivity and yield in the preparation of thiocyanates. It has been applied to synthesize nucleosidic thiocyanates, which are explored as inhibitors of ribonucleoside diphosphate reductase and as bioactive molecules (Chambert, Thomasson & Décout, 2002).

  • Rotational Isomerism Studies

    The study of vibrational spectra and rotational isomerism of related compounds, such as 2-chloro- and 2-bromoethyl methyl sulfides, provides insights into molecular conformation and interactions. These studies aid in understanding molecular structures and behaviors, which can be applicable to similar compounds like 2-Bromoethyl ethyl sulfide (Matsuura, Miyauchi, Murata & Sakakibara, 1979).

  • Conversion into Thioesters

    2-(Trimethylsilyl)ethyl sulfides can be converted into thioesters, which are significant in organic syntheses. This conversion method could potentially be applicable to 2-Bromoethyl ethyl sulfide, offering a route to create valuable compounds for further chemical applications (Grundberg, Andergran & Nilsson, 1999).

Analytical and Detection Techniques

  • Static SIMS for Surface Detection

    2-Chloroethyl ethyl sulfide, a compound similar to 2-Bromoethyl ethyl sulfide, has been detected on environmental surfaces using static SIMS (Secondary Ion Mass Spectrometry). This technique can directly detect sulfonium ion degradation products, indicating its potential for environmental monitoring and detection of related compounds (Groenewold, Ingram, Appelhans, Delmore & Dahl, 1995).

  • Fluorescent Probes for H2S Detection

    Reaction-based fluorescent probes have been developed for the selective imaging of hydrogen sulfide in living cells. These probes respond to H2S with a turn-on fluorescence signal enhancement. This approach could potentially be adapted for compounds like 2-Bromoethyl ethyl sulfide to monitor their presence and behavior in biological systems (Lippert, New & Chang, 2011).

Environmental Applications

  • Adsorptive Removal of Sulfur Compounds: Research on the adsorptive removal of sulfur compounds using metal-organic frameworks (MOFs) at ambient temperature can be relevant for 2-Bromoethyl ethyl sulfide. These studies focus on the efficient removal of various sulfur compounds, highlighting potential environmental remediation applications (Wang, Fan, Tian, He, Li & Shangguan, 2014).

Future Directions

While specific future directions for 2-Bromoethyl ethyl sulfide are not mentioned in the search results, there is interest in using similar SSS ligands for the preparation of new transition metal complexes and development of new effective catalytic systems for oligo- and polymerization of ethylene .

properties

IUPAC Name

1-bromo-2-ethylsulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrS/c1-2-6-4-3-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKBNVXUYLXITH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70956823
Record name 1-Bromo-2-(ethylsulfanyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoethyl ethyl sulfide

CAS RN

35420-95-2
Record name 35420-95-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57104
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-2-(ethylsulfanyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(ethylsulfanyl)ethane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromoethyl ethyl sulfide
Reactant of Route 2
Reactant of Route 2
2-Bromoethyl ethyl sulfide
Reactant of Route 3
Reactant of Route 3
2-Bromoethyl ethyl sulfide
Reactant of Route 4
Reactant of Route 4
2-Bromoethyl ethyl sulfide
Reactant of Route 5
Reactant of Route 5
2-Bromoethyl ethyl sulfide
Reactant of Route 6
2-Bromoethyl ethyl sulfide

Citations

For This Compound
5
Citations
BP Roberts, TM Smits - Journal of the Chemical Society, Perkin …, 1999 - pubs.rsc.org
… It was further reported that signals from both these radicals were detected when 19 was generated independently by abstraction of bromine from 2-bromoethyl ethyl sulfide 21 by …
Number of citations: 1 pubs.rsc.org
L Mei-Ling, X Hai-Ling, S Ming, Y Ling… - … , Sulfur, and Silicon …, 2014 - Taylor & Francis
… As listed in Table 1 , 2-bromoethyl ethyl sulfide is produced in the microemulsion (the bromide ion comes from CTAB). Like the bromide ion, chloride ion is also a strong nucleophile, so …
Number of citations: 2 www.tandfonline.com
J He, Y Xiong, L Xu, L Wang, D Yao, D Xia… - Journal of …, 2022 - Elsevier
… p-tert-butylphenol and elemental sulfur for p-tert-butyl-thiocalix[4]arene (intermediate 1) production, bromination of 2-(ethylthio)ethanol with PBr 3 generating 2-bromoethyl ethyl sulfide (…
Number of citations: 2 www.sciencedirect.com
J Majeed, K Sharma, PC Acharya… - Medicinal Chemistry of …, 2023 - Elsevier
… Direct alkylation of compound A using 2-bromoethyl-ethyl sulfide gives 1-(2-ethylthio)ethyl-2-methyl-5-nitroimidazole, which on oxidation with 50% H 2 O 2 or sodium hypochlorite yields …
Number of citations: 0 www.sciencedirect.com
曾瑋哲 - 2007 - airitilibrary.com
… The second part of this thesis is the study of photocatalytic reactions of organic molecules and TiO2, including the reaction between 2-Bromoethyl Ethyl Sulfide (2-BEES) and Degussa P-…
Number of citations: 0 www.airitilibrary.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.